Thiazole, 4-octyl-2-phenyl-
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Overview
Description
Thiazole, 4-octyl-2-phenyl- is a heterocyclic organic compound featuring a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 4-octyl-2-phenyl-thiazole, the specific synthetic route would involve the use of octyl-substituted α-haloketone and phenylthioamide under suitable reaction conditions .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-octyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Thiazole, 4-octyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of thiazole, 4-octyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s aromaticity allows it to participate in π-π interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4-octyl-2-phenyl- stands out due to its unique substitution pattern, which imparts specific physical and chemical properties. The octyl group increases its hydrophobicity, potentially enhancing its interaction with lipid membranes, while the phenyl group contributes to its aromaticity and stability .
Properties
CAS No. |
607360-75-8 |
---|---|
Molecular Formula |
C17H23NS |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-octyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C17H23NS/c1-2-3-4-5-6-10-13-16-14-19-17(18-16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3 |
InChI Key |
DMSLTBKZGPQFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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